molecular formula C16H22N2O2 B2944460 N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)pivalamide CAS No. 923104-02-3

N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)pivalamide

Cat. No. B2944460
CAS RN: 923104-02-3
M. Wt: 274.364
InChI Key: XTGRQRBDUYZZBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)pivalamide” is a chemical compound. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine rings are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of similar compounds often involves the use of cyclic or acyclic precursors . For example, the ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one resulted in its transformation into 3-hydroxy-4-phenyl-5-(trifluoromethyl)-3-pyrrolin-2-one . Catalytic hydrogenation of its O-Boc-protected derivative introduced a way to reduce the double bond in combination with elimination of the hydroxy group .


Molecular Structure Analysis

The molecular structure of “N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)pivalamide” likely includes a pyrrolidine ring . This ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve ozonation and catalytic hydrogenation . Ozonation can transform certain compounds, and catalytic hydrogenation can reduce double bonds and eliminate hydroxy groups .

Scientific Research Applications

Molecular Design and Synthesis

Research into compounds with similar structures to N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)pivalamide focuses on the design and synthesis of molecules with potential therapeutic applications. For instance, the discovery and development of histone deacetylase inhibitors highlight the significance of precise molecular design in creating compounds with selective biological activities (Zhou et al., 2008). This research area emphasizes the importance of understanding molecular structures and their modifications to achieve desired biological effects.

Crystal Structure Analysis

The crystal structure analysis of related compounds, such as N-(3-{[(Z)-(3-Hydroxy-4-methylphenyl)imino]meth-yl}pyridin-2-yl)pivalamide, sheds light on the molecular conformation and stability, offering insights into how structural features impact the compound's physical and chemical properties (Atalay et al., 2016). Understanding these aspects is crucial for the rational design of new compounds with improved performance and specificity.

Catalysis and Reaction Mechanisms

The exploration of reaction mechanisms and catalysis, as demonstrated in studies of related structures, is fundamental to advancing synthetic methodologies. For example, research on the oxidation of propargylic alcohols to α,β-acetylenic carbonyl compounds using cobalt(III) complexes as catalysts illustrates the potential of metal-mediated reactions in synthesizing structurally complex molecules from simpler precursors (Blay et al., 2007). Such studies are vital for developing new synthetic routes and understanding the mechanistic aspects of chemical transformations.

Material Science Applications

The synthesis and characterization of novel polyimides for applications such as ultraviolet shielding behavior demonstrate the interdisciplinary nature of research related to N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)pivalamide. Polyimides based on ether-linked cyclohexyldiamine, for instance, reveal the potential of organic compounds in materials science, particularly in developing new materials with specific optical and thermal properties (Revathi et al., 2015).

Future Directions

The future directions in the research of compounds like “N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)pivalamide” could involve increasing the selectivity toward certain receptors by the structural variation of the pyrrolidine pharmacophore . The introduction of fluorine atoms can result in positive modulation of the lipophilicity, electronegativity, basicity, and bioavailability .

properties

IUPAC Name

2,2-dimethyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-11-7-8-12(17-15(20)16(2,3)4)10-13(11)18-9-5-6-14(18)19/h7-8,10H,5-6,9H2,1-4H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTGRQRBDUYZZBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(C)(C)C)N2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-dimethyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.